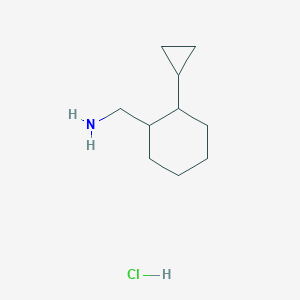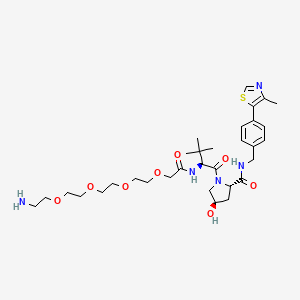![molecular formula C22H21N5O2S B2672113 7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872842-62-1](/img/structure/B2672113.png)
7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Core: The initial step often involves the condensation of appropriate precursors to form the pyrimidine core. This can be achieved through the reaction of a diketone with a guanidine derivative under acidic or basic conditions.
Substitution Reactions: Subsequent steps involve the introduction of the 3,5-dimethylphenyl and pyridin-2-ylmethylsulfanyl groups. This can be done through nucleophilic substitution reactions where the pyrimidine core is treated with the corresponding halides or sulfonates in the presence of a base.
Final Cyclization: The final step may involve cyclization reactions to form the complete pyrimido[4,5-d]pyrimidine structure, often under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridin-2-ylmethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfur-containing side chain, potentially leading to the formation of dihydropyrimidines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines and thiols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds with pyrimidine cores are often investigated for their potential as therapeutic agents. This compound could be explored for its anti-inflammatory, antiviral, or anticancer properties, given the known activities of related pyrimidine derivatives .
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in certain chemical reactions due to its stability and reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. For instance, they might inhibit kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione
- 7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine-2,4-dione
Uniqueness
Compared to similar compounds, 7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione may exhibit unique biological activities due to the specific arrangement of its functional groups. This can result in different binding affinities and selectivities for biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-(3,5-dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-13-9-14(2)11-15(10-13)18-24-19-17(21(28)27(4)22(29)26(19)3)20(25-18)30-12-16-7-5-6-8-23-16/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXFCLSHRUYVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(C(=N2)SCC4=CC=CC=N4)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2672032.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2672033.png)
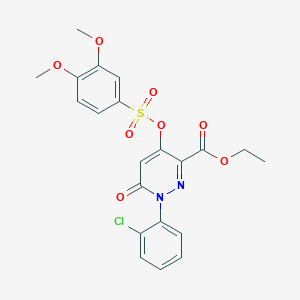
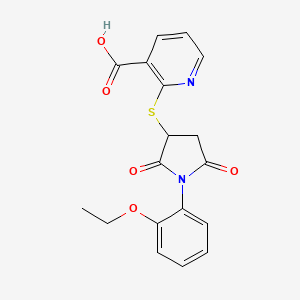
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}propan-1-one](/img/structure/B2672036.png)
![N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2672039.png)
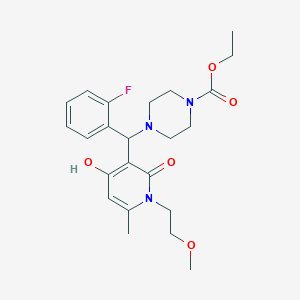
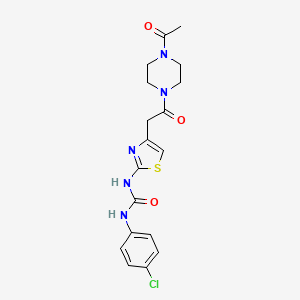
![N-[1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2672045.png)

